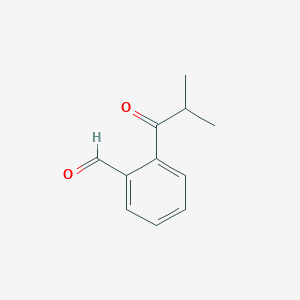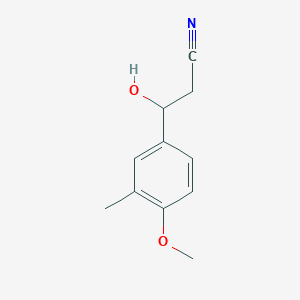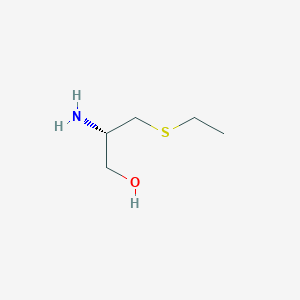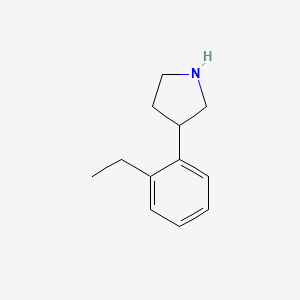
3-(2-Ethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of synthetic cathinonesThe compound features a pyrrolidine ring substituted with a 2-ethylphenyl group, making it a unique structure with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the catalytic ammoniation of tetrahydrofuran (THF) using ammonia under high temperature and solid acid catalysis .
Industrial Production Methods: In industrial settings, the gas-phase catalytic method using THF and ammonia is widely employed. This process involves high temperatures and solid acid catalysts to produce pyrrolidine derivatives, including this compound . The separation of pyrrolidine from THF is achieved using nonporous adaptive crystals of per-ethyl pillar6arene, which allows for rapid and energy-efficient separation .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidine ring and the 2-ethylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Ethylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its use as a model compound in pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)pyrrolidine involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of other synthetic cathinones and contributes to its stimulating effects.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle widely used in organic synthesis and drug discovery.
3-(2-Phenylethyl)pyrrolidine: A structurally similar compound with a phenylethyl group instead of an ethylphenyl group.
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone functional group, used in various chemical and pharmaceutical applications.
Uniqueness: 3-(2-Ethylphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(2-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-5-3-4-6-12(10)11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
AMPBXSNCPUEKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


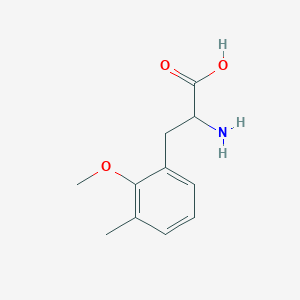
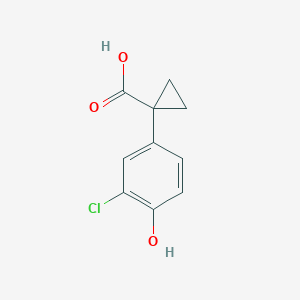
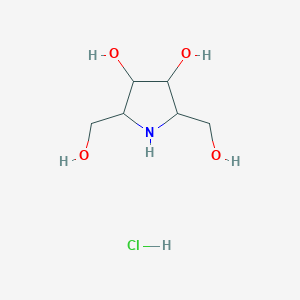
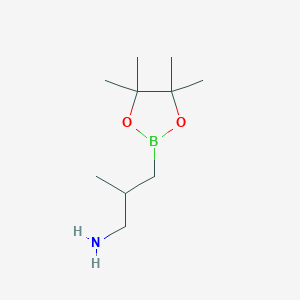
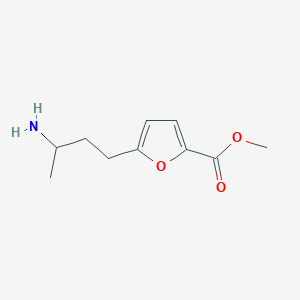
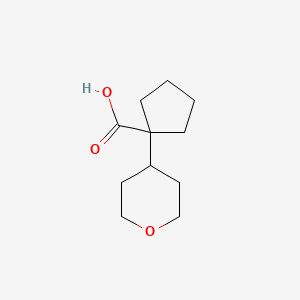
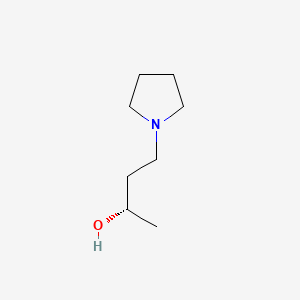
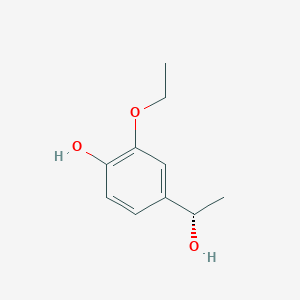
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
